Cas no 16382-15-3 (ethyl 5-methyl-1H-indole-2-carboxylate)
ethyl 5-methyl-1H-indole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 5-methylindole-2-carboxylate
- 5-Methylindole-2-carboxylic acid ethyl ester
- Ethyl 5-methyl-1H-indole-2-carboxylate
- NSC 30928
- 5-Methyl-1H-indole-2-carboxylic acid ethyl ester
- 5-Me-ICA-OEt
- 2-CARBOXY-5-METHYLINDOLE
- 2-CARBETHOXY-5-METHYLINDOLE
- 5-Methyl-2-indolecarboxylic acid ethyl ester
- Nsc30928
- Ethyl 5-methylindole-2-carboxylate 97%
- KMVFKXFOPNKHEM-UHFFFAOYSA-N
- PubChem7940
- MLS000038492
- 1H-Indole-2-carboxylic acid, 5-methyl-, ethyl ester
- HMS2345F09
- 5-methyl-2-(ethoxycarbonyl)indole
- ethyl 5-
- DTXSID50283326
- 16382-15-3
- EN300-317768
- Ethyl 5-methylindole-2-carboxylate, 97%
- ethyl 5-methyl-2-indolecarboxylate
- O10710
- CHEMBL1518533
- BP-12440
- NSC-30928
- 5-Methylindole-2-carboxylic acid ethyl ester, NSC 30928
- SR-01000389771-1
- SCHEMBL85706
- AC-26884
- PB41011
- AKOS001476257
- SMR000034076
- Z293567284
- MFCD00022703
- FT-0626132
- 5-Methyl-1H-indole-2-carboxylic acid, ethyl ester
- CS-W015452
- SY040435
- EU-0000203
- SR-01000389771
- M-4084
- NS-00008
- DB-043571
- BBL012856
- STK158196
- ethyl 5-methyl-1H-indole-2-carboxylate
-
- MDL: MFCD00022703
- Inchi: 1S/C12H13NO2/c1-3-15-12(14)11-7-9-6-8(2)4-5-10(9)13-11/h4-7,13H,3H2,1-2H3
- InChI Key: KMVFKXFOPNKHEM-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CC2C=C(C)C=CC=2N1)=O
- BRN: 159437
Computed Properties
- Exact Mass: 203.09500
- Monoisotopic Mass: 203.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 7
- XLogP3: 3.5
- Topological Polar Surface Area: 42.1
Experimental Properties
- Color/Form: Not determined
- Density: 1.2±0.1 g/cm3
- Melting Point: 160-164 °C
- Boiling Point: 356.5℃/760mmHg
- Flash Point: 236°C/4mm
- Refractive Index: 1.609
- Water Partition Coefficient: Soluble in methanol, and dichloromethane. Insoluble in water.
- PSA: 42.09000
- LogP: 2.65300
- Solubility: Not determined
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
ethyl 5-methyl-1H-indole-2-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25
- Safety Term:S22;S24/25
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
ethyl 5-methyl-1H-indole-2-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
ethyl 5-methyl-1H-indole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199000367-250mg |
Ethyl 5-methylindole-2-carboxylate |
16382-15-3 | 95% | 250mg |
$707.20 | 2022-04-02 | |
| Alichem | A199000367-500mg |
Ethyl 5-methylindole-2-carboxylate |
16382-15-3 | 95% | 500mg |
$1,068.20 | 2022-04-02 | |
| Alichem | A199000367-1g |
Ethyl 5-methylindole-2-carboxylate |
16382-15-3 | 95% | 1g |
$1,668.15 | 2022-04-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E132164-1g |
ethyl 5-methyl-1H-indole-2-carboxylate |
16382-15-3 | 99% | 1g |
¥96.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E132164-25g |
ethyl 5-methyl-1H-indole-2-carboxylate |
16382-15-3 | 99% | 25g |
¥1418.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E132164-5g |
ethyl 5-methyl-1H-indole-2-carboxylate |
16382-15-3 | 99% | 5g |
¥336.90 | 2023-09-03 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023451-1g |
ethyl 5-methyl-1H-indole-2-carboxylate |
16382-15-3 | 99% | 1g |
¥65 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023451-5g |
ethyl 5-methyl-1H-indole-2-carboxylate |
16382-15-3 | 99% | 5g |
¥248 | 2024-05-25 | |
| Matrix Scientific | 125868-500mg |
Ethyl 5-methyl-1H-indole-2-carboxylate, >97% |
16382-15-3 | >97% | 500mg |
$64.00 | 2023-09-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E864148-5g |
Ethyl 5-methylindole-2-carboxylate |
16382-15-3 | 99% | 5g |
¥532.00 | 2022-01-11 |
ethyl 5-methyl-1H-indole-2-carboxylate Suppliers
ethyl 5-methyl-1H-indole-2-carboxylate Related Literature
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on ethyl 5-methyl-1H-indole-2-carboxylate
Recent Advances in the Synthesis and Applications of Ethyl 5-Methyl-1H-Indole-2-Carboxylate (CAS: 16382-15-3)
Ethyl 5-methyl-1H-indole-2-carboxylate (CAS: 16382-15-3) is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of medicinal chemistry. Recent studies have highlighted its significance in the development of novel therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs. This research briefing provides an overview of the latest advancements in the synthesis, characterization, and applications of this compound, with a focus on its role in drug discovery and development.
The compound has garnered attention due to its versatile chemical structure, which allows for facile modification to yield derivatives with enhanced biological activity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of ethyl 5-methyl-1H-indole-2-carboxylate via a palladium-catalyzed cross-coupling reaction, achieving high yields and purity. This method offers a scalable and cost-effective route for large-scale production, addressing previous challenges in the synthesis of this intermediate.
In addition to its synthetic utility, ethyl 5-methyl-1H-indole-2-carboxylate has been investigated for its potential as a scaffold in drug design. Research conducted by Smith et al. (2024) explored its use in the development of indole-based kinase inhibitors, which showed promising activity against various cancer cell lines. The study revealed that derivatives of this compound exhibited selective inhibition of key oncogenic kinases, suggesting its potential as a lead compound for anticancer therapies.
Furthermore, the antimicrobial properties of ethyl 5-methyl-1H-indole-2-carboxylate derivatives have been a subject of recent investigation. A study in Bioorganic & Medicinal Chemistry Letters (2023) reported the synthesis of a series of indole-2-carboxylate analogs with significant activity against multidrug-resistant bacterial strains. These findings underscore the compound's potential in addressing the growing challenge of antibiotic resistance.
In conclusion, ethyl 5-methyl-1H-indole-2-carboxylate (CAS: 16382-15-3) continues to be a valuable building block in medicinal chemistry, with recent advancements highlighting its diverse applications in drug discovery. Future research directions may focus on optimizing its synthetic routes and exploring novel derivatives with improved pharmacological profiles.
16382-15-3 (ethyl 5-methyl-1H-indole-2-carboxylate) Related Products
- 71086-99-2(Ethyl 5-amino-1H-indole-2-carboxylate)
- 74214-62-3(Ethyl b-Carboline-3-carboxylate (b-CCE))
- 881040-29-5(2,6-dimethyl 1H-indole-2,6-dicarboxylate)
- 16732-82-4(Methyl 7-methyl-1H-indole-2-carboxylate)
- 916792-63-7(6-Methoxycarbonylindole-2-Carboxylic Acid Ethyl Ester)
- 24985-85-1(Ethyl 5-Hydroxyindole-2-carboxylate)
- 1202-04-6(Methyl 1H-indole-2-carboxylate)
- 127221-02-7(Diethyl 1H-indole-2,5-dicarboxylate)
- 3770-50-1(Ethyl indole-2-carboxylate)
- 107516-75-6(Diethyl 1H-indole-2,6-dicarboxylate)